molecular formula C12H23ClN2O2 B14888632 tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride

tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride

Cat. No.: B14888632
M. Wt: 262.77 g/mol
InChI Key: FFKCPVBIFUVAJW-SBSPUUFOSA-N
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Description

tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings share a single atom. The presence of both an amino group and a carboxylate group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an amino group and a carboxylate group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Protection of Functional Groups: The amino group is often protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and infections.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with the target molecules, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Uniqueness

tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups. The ®-configuration provides a distinct three-dimensional shape that can interact differently with biological targets compared to its analogs. Additionally, the presence of both an amino group and a carboxylate group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H/t9-;/m1./s1

InChI Key

FFKCPVBIFUVAJW-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N.Cl

Origin of Product

United States

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